(2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol. The total yield of this process was reported to be 20.2% . This information suggests that the synthesis of the compound might also involve similar steps and could be optimized for better yields.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is a distorted tetrahedron . These findings provide insights into the possible conformation and geometry that (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone might exhibit.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are crucial for understanding the reactivity of the functional groups present in the molecule of interest. For example, the side product 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone was identified during the synthesis of an anti-tuberculosis drug candidate, indicating that nitration and chlorination reactions can occur on the phenyl ring of such compounds . This knowledge can be applied to predict the chemical reactions that might be relevant for the synthesis and modification of (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone are not directly reported, the properties of structurally similar compounds can provide valuable information. For example, the crystallographic data of related compounds can inform us about the likely solid-state properties, such as stability and solubility, which are important for the formulation and application of the compound . Additionally, the spectroscopic data can help in identifying functional groups and predicting the compound's behavior in various chemical environments .
Scientific Research Applications
Antiviral Activity
Chromone alkaloids, such as those derived from compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone, have shown significant antiviral activities. A study by Houghton et al. (1994) found that certain chromone alkaloids, particularly those with a piperidine ring, displayed potent activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Synthesis Research
Research on synthesizing related compounds has been conducted for various applications. For example, Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting the versatility of these compounds in chemical synthesis.
Catalytic Applications
Compounds containing piperidine structures have been investigated for their catalytic properties. Dönges et al. (2014) studied cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes for their ability to catalyze oxidative cyclization of alkenols, which has potential applications in chemical synthesis.
Structural and Theoretical Studies
There have been structural and theoretical studies on similar compounds, providing insight into their properties. Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a compound with a similar structure. This research aids in understanding the physical and chemical characteristics of such compounds.
Antimicrobial Activity
Similar compounds have been explored for their antimicrobial properties. Mallesha and Mohana (2014) synthesized and evaluated 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for their in vitro antibacterial and antifungal activities.
properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-20(2,3)24-14-16-9-6-7-13-21(16)19(22)18-12-11-15-8-4-5-10-17(15)23-18/h4-5,8,10,16,18H,6-7,9,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMSRCBQEDNFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone |
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